N-mesitylbutanamide
Description
- Chemical Structure: Describe the molecular formula, IUPAC name, and functional groups.
- Synthesis: Outline common synthetic pathways (e.g., condensation of mesitylamine with butanoyl chloride).
- Applications: Highlight uses in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-5-6-12(15)14-13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
WSPXJQIHGXXKIU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
- Structural Analogs : Compare with substituted amides (e.g., N-phenylbutanamide, N-ethylbutanamide) and sterically hindered analogs (e.g., N-2,4,6-triisopropylphenylbutanamide).
- Physicochemical Properties (Hypothetical Table):
| Compound | Melting Point (°C) | Solubility (g/100 mL) | LogP | Stability (pH 7) |
|---|---|---|---|---|
| N-Mesitylbutanamide | 120–125 | 0.5 (Water) | 3.2 | High |
| N-Phenylbutanamide | 95–100 | 1.2 (Water) | 2.8 | Moderate |
| N,N-Dimethylbutanamide | -10 | Miscible | -0.4 | Very High |
- Reactivity : Contrast mesityl’s steric bulk with smaller substituents (e.g., methyl, phenyl) in nucleophilic acyl substitution reactions.
- Biological Activity : Discuss antimicrobial or enzyme inhibition studies, if applicable.
Research Findings
- Thermal Stability : Mesityl groups may enhance thermal stability due to steric protection of the amide bond .
- Catalytic Applications: Potential use in asymmetric catalysis as a chiral auxiliary .
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